

Navigating the Landscape of Bromoquinazoline Analogs: A Comparative Guide to Structure-Activity Relationships

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Compound of Interest

Compound Name: 5-Bromoquinazoline-2,4-diamine

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For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of bromoquinazoline analogs is pivotal in the quest for novel therapeutics, particularly in oncology. This guide offers a comparative analysis of these compounds, focusing on their anticancer properties. By presenting key experimental data, detailed protocols, and visualizing relevant biological pathways, this document aims to facilitate the rational design of more potent and selective drug candidates.

The quinazoline scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of several approved drugs that target key signaling molecules in cancer. The introduction of a bromine atom onto the quinazoline ring provides a valuable handle for synthetic modification and can significantly influence the compound's biological activity. This guide consolidates findings from various studies to elucidate the SAR of bromoquinazoline analogs, with a particular focus on substitutions at the 5- and 6-positions.

Comparative Anticancer Activity of Bromoquinazoline Analogs

The cytotoxic and enzyme inhibitory activities of various bromoquinazoline analogs have been evaluated against a range of cancer cell lines and protein kinases. The following tables summarize the quantitative data from these studies, providing a clear comparison of the potency of different derivatives.

**Table 1: Cytotoxic Activity of 6-Bromoquinazoline
 Analogs against Human Cancer Cell Lines**

Compound ID	Modifications	Cancer Cell Line	IC50 (μM)	Reference(s)
8a	2-thio-aliphatic linker	MCF-7 (Breast)	15.85 ± 3.32	[1]
SW480 (Colon)	17.85 ± 0.92	[1]		
5b	3-phenyl with meta-fluoro substitution	MCF-7 (Breast)	0.53 - 1.95	[2]
SW480 (Colon)	0.53 - 1.95	[2]		
25	2-(3-bromophenyl), 6-methyl	-	CDK9 IC50: 0.142	[3]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

**Table 2: Structure-Activity Relationship Insights for
 Bromoquinazolines**

Position of Bromine	Key SAR Findings	Target(s)	Reference(s)
Position 6	<p>The presence of a 6-bromo substituent is common in potent anticancer agents. Activity is significantly influenced by substitutions at the 2- and 3-positions. For instance, a 2-thioaliphatic linker (compound 8a) confers notable cytotoxicity. A meta-fluoro substitution on a 3-phenyl ring (compound 5b) dramatically increases potency.</p>	EGFR, various cancer cell lines	[1] [2]
Position 5	<p>While less explored in the reviewed literature for anticancer SAR, the 5-bromo position serves as a reactive site for further chemical modifications, including C-H alkylation. This suggests potential for creating diverse analogs for future screening.</p>	General synthetic utility	[4]

Di-bromo (6,8)	Acylhydrazone derivatives of 6,8-dibromo-2-phenylquinazolin-4(3H)-ones have shown significant antimicrobial activity, indicating the potential for developing dual-action agents.	Bacterial and fungal strains	[5]
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Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following section outlines the protocol for a key experiment cited in the evaluation of the bromoquinazoline analogs.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

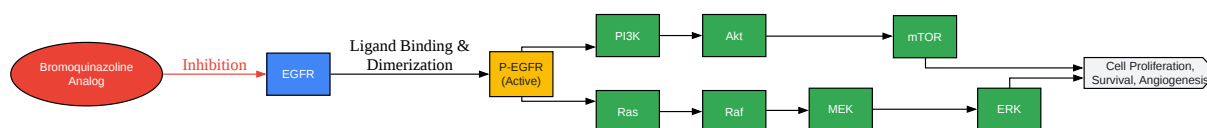
- Bromoquinazoline analogs
- Human cancer cell lines (e.g., MCF-7, SW480)
- Complete culture medium (e.g., DMEM with 10% FBS)
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into 96-well plates at a density of 1×10^4 cells per well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Treat the cells with various concentrations of the bromoquinazoline analogs (typically ranging from 0.01 to 100 μ M) and incubate for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) is run in parallel.
- **MTT Addition:** After the incubation period, add 20 μ L of MTT solution to each well and incubate for another 4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 490 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

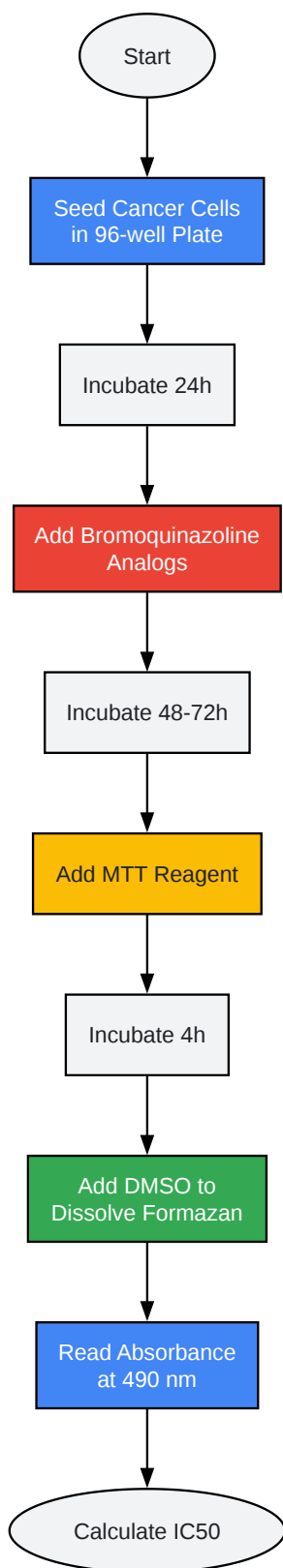
Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.



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EGFR signaling pathway and the inhibitory action of bromoquinazoline analogs.



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General workflow for the MTT cytotoxicity assay.

In conclusion, the SAR studies of bromoquinazoline analogs reveal that the position of the bromine atom and the nature of other substituents on the quinazoline core are critical determinants of their anticancer activity. While 6-bromoquinazolines have been more extensively studied and have yielded potent cytotoxic agents, the synthetic accessibility of 5-bromoquinazolines offers a promising avenue for the exploration of novel chemical space. The data and protocols presented herein serve as a valuable resource for the ongoing development of effective bromoquinazoline-based therapeutics.

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